Product packaging for 1-(Chloromethoxy)-4-methylbenzene(Cat. No.:CAS No. 35657-07-9)

1-(Chloromethoxy)-4-methylbenzene

Cat. No.: B8638511
CAS No.: 35657-07-9
M. Wt: 156.61 g/mol
InChI Key: WKMIQJVERRPWJK-UHFFFAOYSA-N
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Description

Significance of Chloromethyl Ether Functionality in Synthetic Design

The chloromethyl ether functionality is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of the aryloxymethyl group onto a wide range of nucleophiles, including alcohols, phenols, and carbanions. This capability is fundamental in the construction of more elaborate molecular architectures. Furthermore, the chloromethyl ether group can be strategically employed as a protecting group for sensitive functionalities, masking their reactivity until a later stage in a synthetic sequence.

Overview of 1-(Chloromethoxy)-4-methylbenzene in Advanced Synthetic Strategies

This compound, also known as p-tolyl chloromethyl ether, is a prominent example of a substituted aryl chloromethyl ether. Its structure features a chloromethoxy group and a methyl group at the para position of a benzene (B151609) ring. This specific substitution pattern influences its reactivity and physical properties, making it a valuable tool in various synthetic applications. It is particularly noted for its role in the introduction of the p-methylbenzyloxy (PMB) group, a widely used protecting group in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B8638511 1-(Chloromethoxy)-4-methylbenzene CAS No. 35657-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35657-07-9

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

1-(chloromethoxy)-4-methylbenzene

InChI

InChI=1S/C8H9ClO/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3

InChI Key

WKMIQJVERRPWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCl

Origin of Product

United States

Chemical Profile of 1 Chloromethoxy 4 Methylbenzene

A comprehensive understanding of the chemical and physical properties of 1-(Chloromethoxy)-4-methylbenzene is essential for its effective use in the laboratory.

PropertyValue
Chemical Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
CAS Number 35657-07-9 chemicalbook.com

Synthesis and Manufacturing Processes

Chloromethylation of p-Cresol

The reaction of p-cresol with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride, yields this compound. wikipedia.org This electrophilic aromatic substitution reaction, a variation of the Blanc-Quelet reaction, introduces the chloromethoxy group onto the aromatic ring. Careful control of reaction conditions is crucial to minimize the formation of byproducts, such as the highly carcinogenic bis(chloromethyl) ether. wikipedia.org

Alternative Synthetic Routes

While the chloromethylation of p-cresol is the most direct route, alternative methods can also be employed. These may involve the reaction of p-methylphenol with a suitable chloromethylating agent.

Reactivity and Chemical Behavior

Susceptibility to Nucleophilic Substitution

The carbon atom of the chloromethyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis, enabling the formation of new carbon-oxygen, carbon-carbon, and other bonds.

Role in Electrophilic Aromatic Substitution Reactions

While the primary reactivity lies in nucleophilic substitution at the chloromethyl group, the aromatic ring of this compound can undergo further electrophilic aromatic substitution reactions. The existing substituents, the p-methyl and the chloromethoxy groups, will direct incoming electrophiles to specific positions on the ring.

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-(chloromethoxy)-4-methylbenzene. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar compound, 1-(chloromethyl)-4-methylbenzene, the carbon atoms of the benzene (B151609) ring would appear in the aromatic region (typically δ 120-140 ppm). The chloromethyl carbon (CH₂Cl) would be found further downfield, and the methyl carbon (CH₃) would be observed at a higher field. In the case of 1-methoxy-4-methylbenzene, the methoxy (B1213986) carbon appears around δ 55 ppm. hmdb.cahmdb.ca

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3 (multiplet)114 - 130
O-CH₂-Cl5.6 - 5.8 (singlet)75 - 85
Ar-CH₃2.3 - 2.4 (singlet)20 - 22
Aromatic C-ON/A155 - 160
Aromatic C-CH₃N/A130 - 135

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. nist.govnist.gov

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

C-O-C stretching (ether): A strong band in the region of 1000-1300 cm⁻¹

C-Cl stretching: Typically in the range of 600-800 cm⁻¹

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region

The NIST Chemistry WebBook provides IR spectral data for the related compound 1-(chloromethyl)-4-methylbenzene, which can serve as a reference. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, leading to the excitation of π electrons to higher energy orbitals. The UV-Vis spectrum of a related compound, o-cresol (B1677501) in various solvents, shows characteristic absorption peaks. nih.gov The specific wavelengths of maximum absorbance (λ_max) are sensitive to the solvent environment and the presence of substituents on the benzene ring. nih.gov For instance, studies on similar aromatic compounds have been conducted to understand their UV-Vis absorption properties. science-softcon.deresearchgate.net

Photoluminescence (PL) spectroscopy can be used to study the emission properties of the molecule after it has been excited by absorbing light. While specific PL data for this compound was not found, the study of related compounds can provide insights into its potential emissive properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the precise molecular weight of a compound, allowing for the confirmation of its elemental composition.

The molecular weight of this compound (C₉H₁₁ClO) is 170.0498 g/mol . sigmaaldrich.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, the fragmentation of 1-(chloromethyl)-4-methylbenzene has been studied, and its mass spectrum is available in the NIST Chemistry WebBook. nist.govnist.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

While a crystal structure for this compound itself was not found in the search results, the crystal structures of related compounds, such as 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, have been determined. nih.gov Such studies reveal details about the planarity of the benzene ring, the orientation of substituents, and intermolecular interactions in the crystal lattice. nih.govmdpi.comresearchgate.net

Surface-Sensitive Spectroscopies (e.g., Spectroscopic Ellipsometry, X-ray Photoelectron Spectroscopy (XPS)) for Characterization of Derived Systems

When this compound is used to create thin films or modify surfaces, surface-sensitive spectroscopic techniques become essential for characterization.

Spectroscopic Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants of thin films. This would be a valuable tool for characterizing layers formed from derivatives of this compound.

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the atoms on a surface. For a surface functionalized with a derivative of this compound, XPS could confirm the presence of carbon, oxygen, and chlorine and provide insight into their chemical bonding environments. For example, XPS analysis of a palladium catalyst supported on a material containing related functional groups revealed the elemental composition of the surface. rsc.org

Theoretical and Computational Chemistry Approaches

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the complex sequences of events that constitute a chemical reaction. For a reactive species such as 1-(Chloromethoxy)-4-methylbenzene, these methods can map out the energetic landscape of its transformations, identifying transition states and intermediates that govern the reaction's feasibility and rate.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. DFT calculations are employed to determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. doi.org For related chloro-organic compounds, the LUMO's negative energy values suggest they are effective electron acceptors. doi.org

The reactivity of a molecule can be quantified using various descriptors calculated from DFT outputs. nih.gov These include ionization potential, electron affinity, chemical potential (μ), hardness (η), and the electrophilicity index (ω). nih.govnih.gov For instance, studies on analogous ethers show that reaction pathways, such as hydrogen abstraction by a chlorine atom, can be modeled to find the lowest energy barrier, indicating the most probable reaction channel. austinpublishinggroup.com In a DFT study on the Cl-initiated oxidation of trifluoromethyl methyl ether, the hydrogen abstraction pathway was found to have a significantly lower activation energy (0.37 kcal/mol) compared to other dissociation channels. austinpublishinggroup.com

Table 1: Key Global Reactivity Descriptors Calculated via DFT

Descriptor Symbol Formula Significance
HOMO-LUMO Gap ΔE ELUMO - EHOMO Indicates chemical reactivity and stability. doi.orgnih.gov
Ionization Potential IP -EHOMO Energy required to remove an electron.
Electron Affinity EA -ELUMO Energy released when an electron is added.
Chemical Hardness η (IP - EA) / 2 Measures resistance to change in electron distribution. nih.gov
Chemical Potential μ -(IP + EA) / 2 Represents the escaping tendency of electrons. nih.gov

This table is generated based on principles described in the cited literature and is for illustrative purposes.

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map a reaction pathway on the potential energy surface. Starting from the geometry of a transition state, the IRC calculation follows the path downhill in energy to connect the transition state with the corresponding reactants and products. This confirms that a calculated transition state indeed links the desired chemical species. In the context of reactions involving this compound, such as its use in Friedel-Crafts alkylations, an IRC analysis would trace the trajectory from the transition state of the electrophilic attack on an aromatic ring to the formation of the sigma complex intermediate and subsequently to the final product.

Reaction Force Analysis is a complementary technique that examines the forces acting on the atoms along the IRC. It helps to partition the reaction coordinate into distinct regions corresponding to bond breaking, bond formation, and structural rearrangements, providing deeper insight into the driving forces of the chemical transformation. For a reaction like the Cl-initiated H-atom abstraction from a related ether, IRC and reaction force analysis would detail the precise sequence of C-H bond stretching and H-Cl bond formation. austinpublishinggroup.com

Quantum chemical calculations are essential for determining the electronic properties that govern how a molecule interacts with other chemical species. One of the most useful outputs is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue).

For molecules containing ether and chloroalkane functionalities, MEP maps typically show negative potential sites concentrated around the electronegative oxygen and chlorine atoms. natscidiscovery.com These regions are susceptible to attack by electrophiles. Conversely, the areas of positive potential indicate sites prone to nucleophilic attack. In studies of similar molecules, such as coumarin (B35378) derivatives with a chloromethyl group, MEP maps have been used to predict reactive regions for intermolecular interactions. natscidiscovery.comnatscidiscovery.com These calculations provide a visual guide to the molecule's reactivity, complementing the quantitative data from reactivity descriptors.

Prediction of Chemical Behavior and Selectivity

Computational tools are increasingly used to predict the outcome of chemical reactions, particularly their selectivity. rsc.org For electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation where this compound acts as the electrophile's precursor, predicting the regioselectivity (i.e., the position of substitution on an aromatic substrate) is crucial.

Computational models can predict selectivity by analyzing the electronic structure of the reacting partners. researchgate.net One common method involves examining the distribution of the HOMO on the nucleophilic aromatic substrate; the position with the highest HOMO coefficient is often the most susceptible to electrophilic attack. researchgate.net Another quick and effective method relies on the correlation between electronic properties and calculated NMR chemical shifts. It has been shown that for many aromatic and heteroaromatic systems, the carbon or hydrogen atom with the lowest calculated 13C or ¹H NMR chemical shift corresponds to the most electron-rich position and, therefore, the most likely site of electrophilic attack. researchgate.net These predictive models offer a powerful, non-experimental route to hypothesis testing and synthesis planning. rsc.org

Molecular Dynamics Simulations in Related Systems

MD simulations can be used to study the stability of molecular complexes, solvation effects, and the conformational behavior of molecules. nih.gov Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the simulation from a reference structure, indicating the stability of the system. A low and stable RMSD value (e.g., below 0.3 nm) suggests the system has reached equilibrium and is stable. nih.gov

Radius of Gyration (Rg): This parameter describes the compactness of a molecule or complex. Fluctuations in Rg can indicate conformational changes or unfolding. nih.gov

In studies of electrolytes containing ether solvents, MD simulations have been used to investigate the formation and stability of ion aggregates and solvation shells, which are critical factors in controlling reaction kinetics and mechanisms in solution. nih.gov Such simulations could be applied to understand how this compound interacts with solvents and catalysts during a chemical reaction.

Future Research Trajectories and Unexplored Frontiers

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of chloromethyl ethers often involves hazardous reagents and conditions. Future research should prioritize the development of more sustainable and efficient synthetic methodologies for 1-(Chloromethoxy)-4-methylbenzene.

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. mdpi.comjcchems.comdokumen.pub For the synthesis of this compound, this translates to exploring catalytic systems that operate under mild conditions and minimize the formation of toxic byproducts.

Promising research directions include the adoption of highly efficient catalytic systems. For instance, the use of zinc(II) salts as catalysts for the reaction between acetals and acid halides has been shown to produce haloalkyl ethers in near-quantitative yields with very low catalyst loading (0.01 mol%). organic-chemistry.orgnih.gov This method is rapid, scalable, and allows for the direct use of the product solution in subsequent reactions, thereby minimizing handling of the potentially carcinogenic chloromethyl ether. organic-chemistry.orgnih.gov Another innovative approach involves the use of strong acid catalysts like trifluoromethanesulfonic acid or perchloric acid, which can facilitate the rapid synthesis of chloromethyl methyl ether from acid chlorides and dimethoxymethane, even in continuous flow reactors. google.com Adapting these methods for the synthesis of this compound from p-methylbenzaldehyde dimethyl acetal (B89532) and a suitable chlorine source could lead to a more sustainable and industrially viable process.

Furthermore, the exploration of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, crucial aspects of sustainable synthesis. murderbooks.comelsevier.comresearchgate.net Investigating solid acid catalysts, such as zeolites or functionalized resins, for the chloromethylation of p-cresol (B1678582) or its derivatives could provide a greener alternative to traditional homogeneous methods. These solid catalysts can simplify product purification and reduce waste streams. libis.be The development of such processes aligns with the broader goals of green chemistry to create more environmentally benign chemical manufacturing. nih.govresearchgate.net

Expansion of Reactive Pathways and Derivatization Possibilities

The reactivity of the chloromethoxy group in this compound is a key area for future exploration. Expanding its known reactive pathways will enable the synthesis of a diverse range of new molecules with potentially valuable properties.

The chloromethyl group of this compound is susceptible to nucleophilic substitution, a characteristic that can be exploited for extensive derivatization. Future research should focus on systematically exploring reactions with a wide array of nucleophiles, including amines, thiols, and carbanions, to generate novel compound libraries. The development of efficient derivatization methods is also crucial for analytical purposes, such as enhancing detection in liquid chromatography-mass spectrometry (LC-MS/MS). chromatographyonline.comacs.orgresearchwithrowan.comnih.gov For example, derivatization with reagents like benzoyl chloride can improve the chromatographic behavior and ionization efficiency of polar analytes. chromatographyonline.comacs.orgresearchwithrowan.comnih.gov

A particularly interesting avenue is the use of the p-methylbenzyloxy (PMB-O) moiety, which can be introduced via this compound, as a protecting group in organic synthesis. The p-methylbenzyl (MBn) group, a close analog, has shown unique deprotection characteristics, being removable under oxidative conditions that leave other protecting groups like the standard benzyl (B1604629) (Bn) group intact. acs.orgacs.orgnih.gov This orthogonality is highly valuable in the synthesis of complex molecules with multiple functional groups. acs.org Systematic studies on the cleavage conditions for the p-methylbenzyloxy group, introduced by this compound, in the presence of other protecting groups would be highly beneficial.

Furthermore, the reactivity of the aromatic ring in this compound, influenced by the electron-donating methyl and electron-withdrawing chloromethoxy groups, warrants investigation. Exploring electrophilic aromatic substitution reactions could lead to the synthesis of polysubstituted aromatic compounds with unique electronic and steric properties.

Potential Derivatization Reactions Reactant Potential Product Class Significance
Nucleophilic SubstitutionAmines, Thiols, AlcoholsEthers, Thioethers, AminesSynthesis of new functional molecules
Protecting Group ChemistryAlcohols, Carboxylic Acidsp-Methylbenzyloxy Ethers/EstersOrthogonal protection strategies in total synthesis
Friedel-Crafts ReactionsArenesDiarylalkanesC-C bond formation, new scaffolds
Grignard/Organolithium ReactionsMagnesium, LithiumOrganometallic ReagentsVersatile intermediates for further synthesis

Advanced Computational Predictions and Experimental Verification

The synergy between computational chemistry and experimental work can significantly accelerate the understanding and application of this compound. Theoretical studies can provide valuable insights into its reactivity and guide experimental design.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states of reactions involving this compound. researchgate.net This allows for the prediction of reaction barriers and the elucidation of reaction mechanisms at a molecular level. For instance, computational studies on the SN2 reactivity of substituted benzyl chlorides have provided fundamental insights into the "benzylic effect," which can be extended to understand the reactivity of the chloromethyl group in this compound. acs.org

Future research should focus on creating detailed computational models of the reactions of this compound with various nucleophiles. These models can predict the regioselectivity and stereoselectivity of reactions, which can then be verified experimentally. Such a combined approach can save significant time and resources in the laboratory.

Moreover, computational tools can be used to predict the physicochemical properties of derivatives of this compound. This includes properties like solubility, lipophilicity, and electronic properties, which are crucial for applications in materials science and medicinal chemistry. For example, understanding the London force interactions, as has been studied for other benzyl chlorides, can provide insights into its behavior in different solvent environments. acs.org The correlation of computed properties with experimental data is essential for validating and refining the computational models.

| Computational Prediction | Experimental Verification | Significance | | :--- | :--- | :--- | :--- | | Reaction Mechanisms and Barriers | Kinetic Studies, Product Analysis | Understanding and optimizing reaction conditions | | Spectroscopic Properties (NMR, IR) | Spectroscopic Analysis | Structural confirmation and characterization | | Physicochemical Properties | Measurement of solubility, pKa, etc. | Predicting behavior in different environments | | Biological Activity (Docking) | In vitro/In vivo assays | Guiding drug discovery efforts |

Integration into Multistep Total Synthesis Efforts

A significant and challenging frontier for this compound is its application as a key building block or protecting group in the total synthesis of complex natural products and other bioactive molecules.

The utility of a chemical reagent is often demonstrated by its successful application in the elegant and efficient synthesis of complex targets. While direct applications of this compound in total synthesis are not yet widely reported, the use of the closely related p-methoxybenzyl (PMB) and p-methylbenzyl (MBn) protecting groups is well-established. acs.orgnih.gov The unique deprotection conditions of the MBn group, for example, offer strategic advantages in orthogonal protection schemes. acs.orgnih.gov

Future research should aim to incorporate this compound into synthetic routes for natural products that could benefit from its specific steric and electronic properties. researchgate.netnih.govrsc.org For instance, its use as a protecting group for alcohols or carboxylic acids could be explored in the synthesis of polyketides, peptides, or alkaloids where selective deprotection is a critical step. The development of novel synthetic strategies that leverage the reactivity of this compound could lead to more concise and efficient total syntheses.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Chloromethoxy)-4-methylbenzene?

The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-methylphenol with chloromethylating agents (e.g., chloromethyl chloride) under controlled conditions. A green chemistry approach using solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) can improve yield and sustainability compared to traditional solvents like toluene . Key parameters include temperature control (reflux conditions), catalyst selection (e.g., base catalysts like NaOH), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures high purity.

Basic: What safety protocols are critical when handling this compound?

Critical safety measures include:

  • Engineering controls : Use fume hoods or closed systems to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor concentrations exceed permissible limits .
  • Emergency preparedness : Ensure access to safety showers, eyewash stations, and spill kits. For acute toxicity (Category 4), immediate decontamination and medical consultation are mandatory .

Advanced: How does solvent selection impact reaction efficiency in synthesizing this compound?

Solvent polarity and boiling point significantly influence reaction kinetics and purity. For example, 2-MeTHF (green solvent) enhances reaction rates due to its high boiling point (80°C) and low toxicity, whereas toluene, though effective, poses environmental and health risks. In a comparative study, 2-MeTHF achieved 89% yield vs. 82% in toluene under reflux . Advanced researchers should optimize solvent mixtures (e.g., CPME/THF) to balance reactivity and sustainability.

Advanced: How can researchers resolve contradictions in reported reaction conditions across studies?

Systematic parameter variation and design of experiments (DoE) are essential. For instance:

  • Temperature gradients : Test 50–100°C to identify optimal exothermic/endothermic windows.
  • Catalyst screening : Compare bases (K₂CO₃ vs. NaOH) to address discrepancies in reaction rates .
  • Analytical validation : Use GC-MS or HPLC to quantify intermediates and byproducts, ensuring reproducibility. Cross-referencing with thermodynamic data (e.g., activation energy calculations) can clarify anomalies .

Basic: What spectroscopic techniques are used to characterize this compound?

  • NMR : <sup>1</sup>H NMR (δ 2.35 ppm for methyl group; δ 4.65 ppm for -OCH₂Cl) and <sup>13</sup>C NMR confirm structural integrity .
  • IR : Peaks at 750 cm⁻¹ (C-Cl stretch) and 1250 cm⁻¹ (C-O-C ether linkage) validate functional groups.
  • Mass spectrometry : Molecular ion peak [M⁺] at m/z 156.6 (calculated) confirms molecular weight .

Advanced: What strategies mitigate byproduct formation during synthesis?

  • Reaction monitoring : Use TLC or in-situ FTIR to detect intermediates (e.g., 4-methylphenol residuals).
  • Stoichiometric precision : Maintain a 1.2:1 molar ratio of chloromethylating agent to phenol to minimize unreacted starting material .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) reduce side reactions in analogous etherification processes .

Basic: What are the storage and stability considerations for this compound?

Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethoxy group. Stability tests under accelerated aging (40°C/75% RH) show <5% degradation over 6 months .

Advanced: How can computational modeling aid in predicting reactivity or degradation pathways?

Density Functional Theory (DFT) simulations map transition states for hydrolysis or thermal decomposition. For example, the activation energy for C-O bond cleavage in this compound is calculated at 98 kJ/mol, guiding solvent selection and reaction quenching protocols .

Basic: What are the key regulatory and disposal guidelines for this compound?

Classify as acute toxicity (Category 4) under GHS. Dispose via licensed chemical waste contractors. Neutralize acidic/basic residues before disposal, adhering to EPA/REACH regulations .

Advanced: How does steric hindrance from the methyl group influence substitution reactions?

The para-methyl group reduces electrophilicity at the aromatic ring, directing reactions to the chloromethoxy group. Kinetic studies show a 30% slower nucleophilic substitution rate compared to unsubstituted analogs. Steric maps (e.g., using Molinspiration software) predict reactivity hotspots .

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